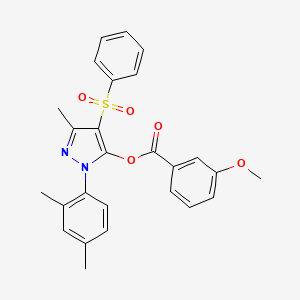![molecular formula C18H15N3O4S B2761670 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323792-06-8](/img/structure/B2761670.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic compound . It has been mentioned in the context of Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation .
Synthesis Analysis
The synthesis of similar compounds has been discussed in several studies. For instance, a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling of 2-(2-halophenoxy)-− propane-1,3-diols was developed . Another approach involved the use of methyl acrylate and then removing the methyl group with LiOH after cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. One of the key steps in the synthesis process is the Pd-catalyzed highly enantioselective intramolecular O-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using computational methods. For instance, the electronic properties were computed using Time-Dependent density functional theory (TD-DFT) with a B3LYP functional and 6-31G (d,p) basis set for the optimized geometries .Aplicaciones Científicas De Investigación
Metabolism of Strained Rings
A study investigated AZD1979, a compound related to the query chemical, focusing on its metabolism involving glutathione S-transferase–catalyzed formation without prior bioactivation. This research provides insights into the metabolic pathways of similar compounds, demonstrating a unique mechanism of glutathione attack on strained ring systems, highlighting its implications in drug metabolism and design (Li et al., 2019).
Azetinone Formation and Reactivity
Another study explored the reactivity of β-lactam-4-ylidene derivatives, shedding light on the mechanisms underlying the formation of azetinone and its competitive reactions. This research contributes to our understanding of the chemical behavior of complex organic molecules, which could be crucial for synthesizing novel compounds with potential applications in materials science and pharmaceuticals (Zoghbi & Warkentin, 1992).
Synthesis and Ring Opening of Benzothienooxazines
Research on the synthesis and ring opening of benzothienooxazines provides valuable information on the structural manipulation of thiophene-based compounds. Such studies are crucial for the development of new materials and drugs, expanding the utility of thiophene derivatives in various fields (Ried, Oremek, & Guryn, 1981).
Antioxidant and Antimicrobial Activities
A study on the synthesis and evaluation of new derivatives for their antioxidant and antimicrobial activities highlights the potential of such compounds in developing treatments for oxidative stress-related diseases and infections. This research emphasizes the importance of chemical modifications to enhance biological activities and therapeutic potential (Bassyouni et al., 2012).
Inhibitors of B-Raf Kinase
Investigations into novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives as inhibitors of B-Raf kinase for their anti-proliferative activities against melanoma cell lines illustrate the application of such compounds in cancer therapy. This study demonstrates the therapeutic potential of structurally complex compounds in targeting specific molecular pathways involved in cancer (Yang et al., 2012).
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-18(14-10-23-12-4-1-2-5-13(12)24-14)21-8-11(9-21)17-19-16(20-25-17)15-6-3-7-26-15/h1-7,11,14H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNSNTVZYVOXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

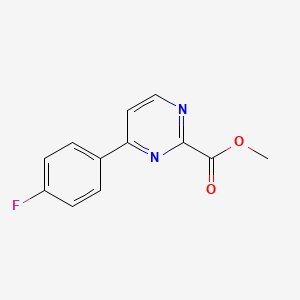
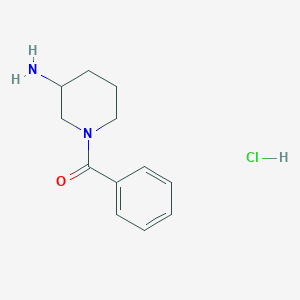

![[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2761592.png)
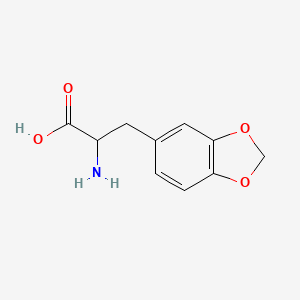
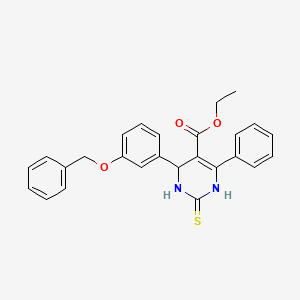


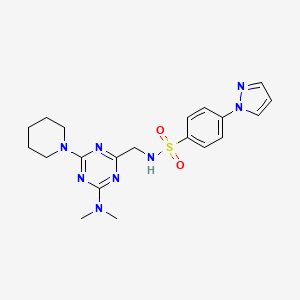
![N-(3-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2761602.png)

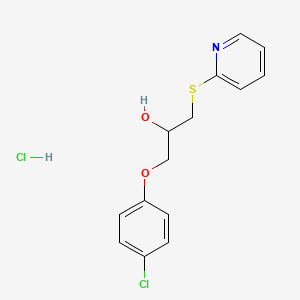
![5-[(4-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole](/img/structure/B2761607.png)
